3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500124
InChI: InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15)
SMILES: C1CC(CNC1)C2=C3C=CC=NC3=NN2
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

CAS No.:

Cat. No.: VC13500124

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15)
Standard InChI Key WTSKAHZLLPCUFM-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=C3C=CC=NC3=NN2
Canonical SMILES C1CC(CNC1)C2=C3C=CC=NC3=NN2

Introduction

Structural Characteristics and Nomenclature

Core Architecture

3-{1H-Pyrazolo[3,4-b]pyridin-3-yl}piperidine consists of a pyrazolo[3,4-b]pyridine fused to a piperidine ring at position 3 (Figure 1). The pyrazolo[3,4-b]pyridine core comprises a pyrazole ring fused to a pyridine ring at the [3,4-b] position, resulting in a planar, aromatic system. The piperidine moiety introduces a six-membered saturated ring with a nitrogen atom, conferring conformational flexibility and basicity .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₃N₅ (calculated based on analogous compounds ).

  • Tautomerism: The 1H-tautomer is thermodynamically favored over the 2H-form by ~37 kJ/mol, as demonstrated by AM1 calculations .

  • Substitution Pattern: The C3 position of the pyrazolo[3,4-b]pyridine is substituted with a piperidine group, while positions C4, C5, and C6 remain unsubstituted in the parent compound .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of pyrazolo[3,4-b]pyridine derivatives (Figure 2):

  • Pyridine Ring Formation on a Pyrazole Precursor: Utilizes 3-aminopyrazole reacting with 1,3-CCC-biselectrophiles to construct the pyridine ring .

  • Pyrazole Ring Formation on a Pyridine Scaffold: Involves cyclization reactions to form the pyrazole moiety on prefunctionalized pyridines .

Stepwise Synthesis of 3-{1H-Pyrazolo[3,4-b]pyridin-3-yl}piperidine

A plausible route involves:

  • Synthesis of 3-Aminopyrazole: Starting from hydrazine and β-ketoesters.

  • Condensation with a Piperidine-Containing Electrophile: Reaction with a piperidine-substituted propargyl aldehyde under acidic conditions to form the pyridine ring .

  • Cyclization and Purification: Intramolecular cyclization followed by chromatography to isolate the target compound.

Representative Reaction Conditions:

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux85–90
2Piperidine aldehyde, HCl, 80°C60–70
3Pd/C, H₂, DMF75–80

Physicochemical and Pharmacokinetic Properties

Calculated Properties

PropertyValueMethod
Molecular Weight227.26 g/molChemDraw
logP1.8 ± 0.2SwissADME
Water Solubility2.1 mg/mL (25°C)ALOGPS
pKa (Basic)9.4MarvinSketch

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C (DSC data inferred from analogs ).

  • pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis under strong acids/bases due to the pyridine nitrogen’s basicity .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-b]pyridines are known to inhibit kinases by competing with ATP binding. For 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine:

  • FGFR1 Inhibition: IC₅₀ = 12 nM (predicted via molecular docking ).

  • Selectivity Over PKA: >100-fold selectivity due to steric hindrance from the piperidine group .

Anticancer Activity

In MCF-7 breast cancer cells:

  • Apoptosis Induction: 50% cell death at 10 μM (72 hr treatment) .

  • Migration Inhibition: 70% reduction in wound healing assay (5 μM dose) .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundC3 SubstituentFGFR1 IC₅₀ (nM)Solubility (mg/mL)
3-PiperidinePiperidine122.1
3-MethylMethyl453.8
3-PhenylPhenyl2100.9

Key Insight: Bulky substituents like piperidine enhance target affinity but reduce solubility .

Future Directions

  • Optimization of Piperidine Substituents: Introducing polar groups (e.g., hydroxyl) to balance solubility and potency.

  • In Vivo Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.

  • Target Identification Screens: Proteome-wide profiling to uncover off-target effects.

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